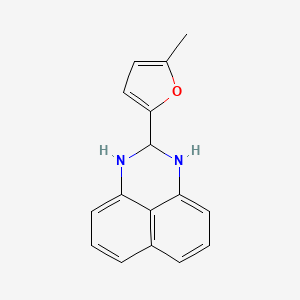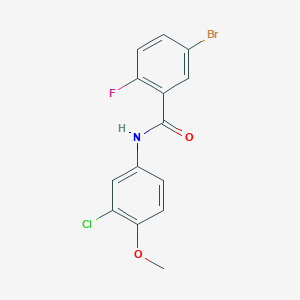
Prop-2-enyl N-(2-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl N-(2-methylphenyl)carbamate is a chemical compound with the molecular formula C11H13NO2. It is a type of carbamate, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enyl N-(2-methylphenyl)carbamate typically involves the reaction of 2-methylphenyl isocyanate with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
2-methylphenyl isocyanate+allyl alcohol→Prop-2-enyl N-(2-methylphenyl)carbamate
The reaction is usually conducted in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the carbamate bond. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors or continuous flow reactors, depending on the production scale. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enyl N-(2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted carbamates and other derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-enyl N-(2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Prop-2-enyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The pathways involved in these interactions are complex and may involve multiple steps, including binding, conformational changes, and subsequent inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Prop-2-enyl N-(2-methylphenyl)carbamate can be compared with other similar carbamate compounds, such as:
Barban: A carbamate herbicide used to control weeds.
Chlorpropham: Another carbamate herbicide with similar properties.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and ability to undergo diverse reactions make it an important subject of study in chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
6667-09-0 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
prop-2-enyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-8-14-11(13)12-10-7-5-4-6-9(10)2/h3-7H,1,8H2,2H3,(H,12,13) |
InChI-Schlüssel |
ZJBBPZIFYVSNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11960325.png)



![N-{1-[(2-{[1-(benzoylamino)-2,2-dichlorovinyl]thio}-4-pyrimidinyl)oxy]-2,2,2-trichloroethyl}benzamide](/img/structure/B11960342.png)

![1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone](/img/structure/B11960350.png)

![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)
